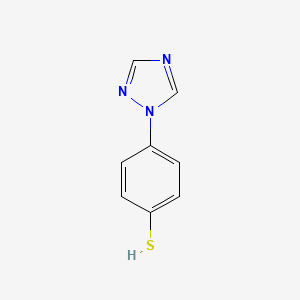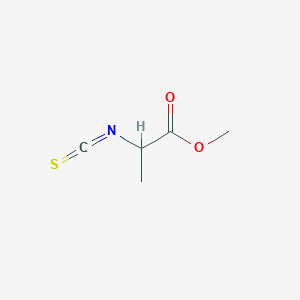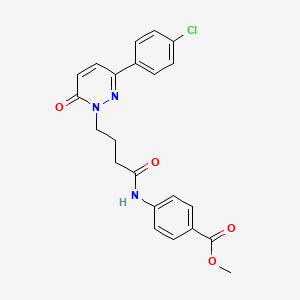![molecular formula C18H19N3O B2380904 N-(3-(1H-吡咯并[2,3-b]吡啶-1-基)丙基)-2-甲基苯甲酰胺 CAS No. 1795441-41-6](/img/structure/B2380904.png)
N-(3-(1H-吡咯并[2,3-b]吡啶-1-基)丙基)-2-甲基苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-methylbenzamide” is a compound that contains a 1H-pyrrolo[2,3-b]pyridine moiety . This moiety is a heterocyclic molecule that can be utilized as a pharmaceutical building block . It has been used in the design of derivatives with potent activities against FGFR1, 2, and 3 .
Molecular Structure Analysis
The molecular structure of 1H-pyrrolo[2,3-b]pyridine, a part of the compound, is available . It is also mentioned that the 5-position of 1H-pyrrolo[2,3-b]pyridine is close to G485, a group which could provide a hydrogen bond acceptor with suitable size was introduced into the 5-position of 1H-pyrrolo[2,3-b]pyridine ring .科学研究应用
Cancer Therapy
This compound has been found to have potent activities against FGFR1, 2, and 3 . Abnormal activation of the FGFR signaling pathway plays an essential role in various types of tumors, including breast cancer, lung cancer, prostate cancer, bladder cancer, and liver cancer . Therefore, targeting FGFRs represents an attractive strategy for cancer therapy .
Inhibition of Cell Proliferation
In vitro studies have shown that this compound can inhibit the proliferation of breast cancer 4T1 cells and induce apoptosis . This suggests potential applications in the treatment of breast cancer .
Inhibition of Cell Migration and Invasion
The compound has also been found to significantly inhibit the migration and invasion of 4T1 cells . This could be particularly useful in preventing the spread of cancer cells .
Diabetes and Related Disorders
Due to the efficacy of this compound to reduce blood glucose, it may find application in the prevention and treatment of disorders involving elevated plasma blood glucose, such as hyperglycemia and ailments in which such a reduction of blood glucose is beneficial: type 1 diabetes, diabetes as a consequence of obesity, diabetic dyslipidemia, hypertriglyceridemia, insulin resistance, impaired glucose tolerance, hyperlipidemia, cardiovascular diseases, and hypertension .
Development of Pharmacodynamic Tools
In vivo detection of neurofibrillary tangles (NFTs) using PET imaging represents a unique opportunity to develop a pharmacodynamic tool to accelerate the discovery of new disease-modifying therapeutics targeting tau pathology .
Lead Compound for Drug Development
Due to its low molecular weight and potent activities, this compound could serve as an appealing lead compound beneficial to subsequent optimization . This could accelerate the development of new drugs with improved FGFR activities .
作用机制
Target of Action
The primary targets of N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-methylbenzamide are the fibroblast growth factor receptors (FGFRs). FGFRs play an essential role in various types of tumors . They are found across various tissue types and expressed to different extents under varying conditions .
Mode of Action
N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-methylbenzamide interacts with its targets, the FGFRs, by inhibiting their activity. This compound has potent activities against FGFR1, 2, and 3 . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail .
Biochemical Pathways
The affected pathways by N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-methylbenzamide include the RAS–MEK–ERK, PLCγ, and PI3K–Akt signaling pathways . These pathways regulate organ development, cell proliferation and migration, angiogenesis, and other processes . Abnormal activation of FGFR signaling pathway due to amplification, fusion or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers .
Pharmacokinetics
It is mentioned that a similar compound with low molecular weight would be an appealing lead compound which was beneficial to the subsequent optimization .
Result of Action
The molecular and cellular effects of N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-methylbenzamide’s action include inhibition of cell proliferation and induction of apoptosis . It also significantly inhibits the migration and invasion of cells .
Action Environment
It is known that the fgfr signaling pathway is an important and proven target for cancer therapeutics .
属性
IUPAC Name |
2-methyl-N-(3-pyrrolo[2,3-b]pyridin-1-ylpropyl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O/c1-14-6-2-3-8-16(14)18(22)20-11-5-12-21-13-9-15-7-4-10-19-17(15)21/h2-4,6-10,13H,5,11-12H2,1H3,(H,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRSSVRCKNWNTAI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCCCN2C=CC3=C2N=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-methylbenzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N'-(4-methoxybenzo[d]thiazol-2-yl)propionohydrazide](/img/structure/B2380823.png)

![N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-2-[4-(trifluoromethyl)piperidin-1-yl]acetamide](/img/structure/B2380825.png)
![Trimethyl{[2-(naphthalen-2-yl)-4-phenylbutan-2-yl]oxy}silane](/img/structure/B2380827.png)
![2-Benzyl-3a,6a-dimethyl-octahydropyrrolo[3,4-c]pyrrole dihydrochloride](/img/structure/B2380828.png)
![4-[(2-Chlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinyl methyl ether](/img/structure/B2380829.png)


![tert-butyl N-{[3-(4-methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl}carbamate](/img/structure/B2380834.png)
![2-(4-phenylpiperazin-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2380835.png)

![N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-2-(phenylsulfonyl)acetamide](/img/structure/B2380838.png)
![2-[4-(Tert-butyl)phenyl]-5-[(4-methylbenzyl)sulfanyl]-1,3,4-oxadiazole](/img/structure/B2380840.png)
![(E)-4-(Dimethylamino)-N-[1-[2-(dimethylamino)-5-fluorophenyl]ethyl]but-2-enamide](/img/structure/B2380841.png)